BenchChemオンラインストアへようこそ!

DOX−NOP1 HCl

DNA intercalation anthracycline binding constant

DOX-NOP1 HCl (doxorubicin-NOP1 conjugate hydrochloride) is a molecular hybrid that covalently links the anthracycline chemotherapeutic doxorubicin (DOX) to a 4-nitro-3-(trifluoromethyl)aniline-derived nitric oxide (NO) photodonor (NOP). This conjugative strategy is designed to address the two principal clinical limitations of DOX: multidrug resistance (MDR) driven by ABC transporter-mediated drug efflux, and cumulative, dose-dependent cardiotoxicity.

Molecular Formula C45H44ClF3N4O15
Molecular Weight 973.3052
Cat. No. B1192675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDOX−NOP1 HCl
SynonymsDOX−NOP1 Hydrochloride, doxorubicin-NOP1 HCl;  doxorubicin-NOP1 conjugate.
Molecular FormulaC45H44ClF3N4O15
Molecular Weight973.3052
Structural Identifiers
SMILESO=C(C1=C(C2=C(C(O)=C1C3=O)C[C@@](O)(C(COC(C4=CC=C(C(NCCCNC5=CC(C(F)(F)F)=C([N+]([O-])=O)C=C5)=O)C=C4)=O)=O)C[C@@H]2O[C@@H]6O[C@H]([C@H]([C@H](C6)N)O)C)O)C7=C3C=CC=C7OC.[H]Cl
InChIInChI=1S/C45H43F3N4O15.ClH/c1-20-37(54)27(49)16-32(66-20)67-30-18-44(61,17-25-34(30)41(58)36-35(39(25)56)38(55)24-5-3-6-29(64-2)33(24)40(36)57)31(53)19-65-43(60)22-9-7-21(8-10-22)42(59)51-14-4-13-50-23-11-12-28(52(62)63)26(15-23)45(46,47)48;/h3,5-12,15,20,27,30,32,37,50,54,56,58,61H,4,13-14,16-19,49H2,1-2H3,(H,51,59);1H/t20-,27-,30-,32-,37+,44-;/m0./s1
InChIKeyQUOCCPHBOZZTOG-MIGVFKNZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DOX-NOP1 HCl: A Dual-Function Doxorubicin–Nitric Oxide Photodonor Hybrid with Cardiotoxicity-Sparing Activity


DOX-NOP1 HCl (doxorubicin-NOP1 conjugate hydrochloride) is a molecular hybrid that covalently links the anthracycline chemotherapeutic doxorubicin (DOX) to a 4-nitro-3-(trifluoromethyl)aniline-derived nitric oxide (NO) photodonor (NOP) [1]. This conjugative strategy is designed to address the two principal clinical limitations of DOX: multidrug resistance (MDR) driven by ABC transporter-mediated drug efflux, and cumulative, dose-dependent cardiotoxicity [2]. In preclinical models, DOX-NOP1 demonstrates equivalent or enhanced cytotoxicity against drug-resistant cancer cells while simultaneously exhibiting reduced toxicity toward cardiomyocytes and fibroblasts compared to parent DOX [1].

Why Generic or In-Class Substitution Is Not Possible for DOX-NOP1 HCl


DOX-NOP1 HCl cannot be replaced by unmodified doxorubicin or simple NO-donor/doxorubicin mixtures without losing the unique synergistic benefits of the covalent hybrid design. Unconjugated DOX shows negligible cytotoxicity against MDR cancer cells due to rapid efflux by ABC transporters such as P-gp, MRP1, and BCRP [1]. Although co-administration of DOX with a separate NO donor can partially reverse resistance, it requires 20-fold higher NO-releaser concentrations to achieve comparable transporter inhibition and does not reproduce the single-molecule pharmacokinetic coordination of the hybrid [1]. Furthermore, the covalent linkage preserves the DNA-binding and NO-release functions of both moieties while conferring a DNA-binding affinity approximately one order of magnitude greater than native DOX, a property not achievable through simple admixture [2]. These molecular-level distinctions—combined with the hybrid's demonstrated reduction in cardiotoxicity—make generic substitution scientifically invalid for applications requiring simultaneous MDR reversal, maintained anticancer potency, and cardiomyocyte protection.

DOX-NOP1 HCl vs. Comparators: Quantitative Differentiation for Scientific Selection


DNA Binding Affinity: DOX-NOP1 HCl vs. Unmodified Doxorubicin

DOX-NOP1 HCl exhibits significantly enhanced DNA binding compared to native doxorubicin. Fluorescence quenching experiments using double-strand calf thymus DNA revealed that the covalent attachment of the NOP1 moiety increases the DNA binding constant by approximately one order of magnitude relative to unfunctionalized DOX, indicating a cooperative effect of the NO photodonor unit on the intercalation process [1].

DNA intercalation anthracycline binding constant

NO Photorelease Efficiency: DOX-NOP1 HCl vs. Free NOP1

Covalent conjugation of DOX to NOP1 does not impair the NO photoreleasing capability of the photodonor. Griess assay quantification of nitrite (the stable aerobic oxidation product of NO) demonstrated that the amount of NO photogenerated from DOX-NOP1 did not differ significantly from that of equimolar free NOP1 upon visible light irradiation [1]. Amperometric detection confirmed that DOX-NOP1 is stable in the dark and releases NO exclusively upon light excitation, with efficiency comparable to that observed in the absence of DNA intercalation [1].

nitric oxide release photodonor Griess assay

Cytotoxicity in Drug-Resistant Melanoma Cells: DOX-NOP1 HCl vs. DOX

In human M14 melanoma cells expressing multiple ABC transporters (P-gp, MRP1, MRP4, BCRP), DOX alone at 5 μM failed to induce any significant cell damage as measured by extracellular lactate dehydrogenase (LDH) release, consistent with rapid drug efflux [1]. In contrast, the covalent hybrid DOX-NOP1 at equimolar concentration (5 μM) significantly induced LDH release upon visible light irradiation, effectively overcoming the resistance phenotype [1]. The NO photodonor NOP1 alone was not cytotoxic under either dark or irradiated conditions, confirming that the observed cytotoxicity results from the synergistic action of the hybrid components [1].

multidrug resistance melanoma LDH release

Cardiotoxicity in H9c2 Cardiomyocytes: DOX-NOP1 HCl vs. DOX

In rat H9c2 cardiomyocytes—an established in vitro model for anthracycline-induced cardiac toxicity—DOX at 5 μM produced significant LDH release indicating substantial cell damage (p < 0.001 vs. untreated control) [1]. Under identical conditions (5 μM, with visible light irradiation), the DOX-NOP1 hybrid induced significantly lower LDH release compared to DOX (p < 0.001) [1]. Co-incubation of DOX with free NOP1 did not reduce DOX toxicity toward cardiomyocytes, demonstrating that the covalent hybrid architecture—not the mere coexistence of DOX and NO—is responsible for the cardioprotective effect [1].

cardiotoxicity H9c2 cardiomyocyte protection

ABC Transporter Inhibition Potency: DOX-NOP1 HCl vs. Classical NO Donors

The NO released from DOX-NOP1 (and equimolar NOP1) achieves effective nitration and catalytic inhibition of ABC transporters (P-gp, MRP1, MRP4, BCRP) at a compound concentration of 5 μM [1]. This represents a 20-fold reduction in the required concentration of the NO-releasing species compared to classical NO donors such as SNAP, SNP, and GSNO, which typically require ~100 μM to produce comparable transporter nitration and activity suppression [1]. The light-triggered release mechanism enables precise spatiotemporal control of NO delivery, minimizing off-target nitration.

ABC transporter NO donor efflux pump inhibition

Aqueous Stability of DOX-NOP1 HCl: Supporting Reproducibility in Experimental Use

DOX-NOP1 HCl demonstrates stability suitable for standard cell-based pharmacological assays. The conjugate is soluble and stable in phosphate-buffered saline containing 3% DMSO as a co-solvent, with a half-life exceeding 24 hours in DMEM culture medium at 37 °C [1]. This stability window exceeds the duration of most acute cytotoxicity and signaling experiments, supporting consistent exposure across treatment periods.

compound stability half-life formulation

DOX-NOP1 HCl: Key Research and Drug Development Application Scenarios


Overcoming Multidrug Resistance in ABC Transporter-Overexpressing Cancer Models

DOX-NOP1 HCl is ideally suited for studies investigating MDR reversal mechanisms in cancer cell lines that overexpress P-gp, MRP1, or BCRP. The hybrid's light-triggered NO release nitrates and inhibits these efflux pumps, restoring intracellular DOX retention and cytotoxicity at concentrations 20-fold lower than required for classical NO donors [1]. Researchers can employ this compound to dissect the contributions of individual ABC transporters to resistance phenotypes and to validate NO-mediated pump inhibition as a therapeutic strategy.

Cardiotoxicity-Sparing Anthracycline Development and Safety Pharmacology

For cardiac safety pharmacology programs and anthracycline toxicity studies, DOX-NOP1 HCl provides a tool compound that maintains antitumor efficacy while significantly reducing cardiomyocyte damage relative to parent DOX [1]. The demonstrated attenuation of LDH release in H9c2 cells makes this hybrid valuable for benchmarking novel cardioprotective strategies and for studying the molecular determinants of anthracycline-induced cardiac injury.

Light-Controlled NO-Donor Hybrids for Spatiotemporal Drug Activation Research

DOX-NOP1 HCl exemplifies a covalent hybrid that enables precise photocontrol over therapeutic activity. The compound is stable in the dark and releases both NO and doxorubicin activity only upon visible light irradiation [1]. This property supports applications in photopharmacology, including studies of localized drug activation in tumor spheroids, in vitro models of photodynamic therapy combinations, and the development of light-responsive drug delivery systems.

DNA Intercalation and Topoisomerase Inhibition Studies with Enhanced Binding

The ~9-fold increase in DNA binding constant of DOX-NOP1 relative to native doxorubicin [1] makes it a useful probe for investigating the relationship between DNA intercalation affinity, topoisomerase II inhibition, and cytotoxicity in anthracycline pharmacology. Structure-activity relationship (SAR) studies can leverage this differential binding to map the contribution of the NOP1 moiety to target engagement and cellular pharmacodynamics.

Quote Request

Request a Quote for DOX−NOP1 HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.